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molecular formula C16H25NO2 B8396181 5,6-Diisobutylnicotinic acid ethyl ester

5,6-Diisobutylnicotinic acid ethyl ester

Cat. No. B8396181
M. Wt: 263.37 g/mol
InChI Key: ABZVFVBLHTVGEX-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

A solution of 5,6-diisobutyl-nicotinic acid ethyl ester (52 mg, 0.2 mmol) in 6 N aq. HCl (2 mL) is stirred at 65° C. for 15 h before it is cooled to rt and extracted with diethyl ether (2×10 mL). The aq. phase is evaporated and the residue is dried under HV to give 5,6-diisobutyl-nicotinic acid hydrochloride (0.12 g) as a colourless solid; LC-MS: tR=0.73 min, [M+1]+=236.40.
Quantity
52 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:19])[C:5]1[CH:10]=[C:9]([CH2:11][CH:12]([CH3:14])[CH3:13])[C:8]([CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:6]=1)C.[ClH:20]>>[ClH:20].[CH2:11]([C:9]1[C:8]([CH2:15][CH:16]([CH3:18])[CH3:17])=[N:7][CH:6]=[C:5]([CH:10]=1)[C:4]([OH:19])=[O:3])[CH:12]([CH3:14])[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
52 mg
Type
reactant
Smiles
C(C)OC(C1=CN=C(C(=C1)CC(C)C)CC(C)C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The aq. phase is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is dried under HV

Outcomes

Product
Name
Type
product
Smiles
Cl.C(C(C)C)C=1C(=NC=C(C(=O)O)C1)CC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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